Ethyl 5-(methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylate
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Overview
Description
Ethyl 5-(methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring substituted with a pyridine ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-bromopyridine with thiophene-2-carboxylic acid, followed by esterification with ethanol in the presence of a catalyst. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiolate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 5-(methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(methylsulfanyl)-3-(2-pyridinyl)-2-thiophenecarboxylate
- Ethyl 5-(methylsulfanyl)-3-(4-pyridinyl)-2-thiophenecarboxylate
- Ethyl 5-(methylsulfanyl)-3-(3-pyridinyl)-2-furancarboxylate
Uniqueness
Ethyl 5-(methylsulfanyl)-3-(3-pyridinyl)-2-thiophenecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a pyridine ring and an ethyl ester group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H13NO2S2 |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
ethyl 5-methylsulfanyl-3-pyridin-3-ylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H13NO2S2/c1-3-16-13(15)12-10(7-11(17-2)18-12)9-5-4-6-14-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
TZUNHFITXLQYMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)SC)C2=CN=CC=C2 |
Origin of Product |
United States |
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